3-[(Benzenesulfonyl)methyl]aniline
Overview
Description
“3-[(Benzenesulfonyl)methyl]aniline” is a chemical compound with the CAS Number: 135294-61-0 . It has a molecular weight of 247.32 . The IUPAC name for this compound is 3-[(phenylsulfonyl)methyl]aniline . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-[(Benzenesulfonyl)methyl]aniline” is 1S/C13H13NO2S/c14-12-6-4-5-11(9-12)10-17(15,16)13-7-2-1-3-8-13/h1-9H,10,14H2 . This indicates the molecular structure of the compound.
Chemical Reactions Analysis
The sulfonyl group in “3-[(Benzenesulfonyl)methyl]aniline” makes it highly reactive towards water and other nucleophiles . Sulfonyl chlorides, for instance, contain a good leaving group (Cl), making them highly reactive towards water and other nucleophiles such as ammonia (NH3) .
Physical And Chemical Properties Analysis
“3-[(Benzenesulfonyl)methyl]aniline” is a powder that is stored at room temperature . It has a molecular weight of 247.32 .
Scientific Research Applications
Human Neutrophil Elastase (hNE) Inhibitors
“3-[(Benzenesulfonyl)methyl]aniline” derivatives have been synthesized and evaluated as competitive inhibitors of Human Neutrophil Elastase (hNE) . hNE is a serine proteinase that plays a crucial role in the immune response. It has been shown to degrade a range of proteins including all extracellular matrix proteins and many important plasma proteins . These inhibitors could potentially be used for the treatment of Acute Respiratory Distress Syndrome (ARDS), a condition that can develop in patients with severe COVID-19 .
Methylation of Anilines
“3-[(Benzenesulfonyl)methyl]aniline” can be used in the methylation of anilines . This process is particularly interesting as it influences the lipophilicity of compounds, making them more biologically accessible . The methylation of anilines with methanol is typically achieved at elevated temperatures in the presence of either molecularly-defined complexes or heterogeneous materials .
Schiff Base Transition Metal Complexes
“3-[(Benzenesulfonyl)methyl]aniline” can be used in the synthesis of Schiff base transition metal complexes . These complexes have received significant attention in the scientific community for their versatile applications . The incorporation of metals to Schiff base ligands attracts much attention, since the metals and Schiff base ligands coordinated via bonding .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary target of 3-[(Benzenesulfonyl)methyl]aniline is Human Neutrophil Elastase (hNE) . hNE is a serine proteinase that plays a crucial role in the immune response, particularly in the destruction of pathogens and regulation of inflammation .
Mode of Action
3-[(Benzenesulfonyl)methyl]aniline acts as a competitive inhibitor of hNE . This means it competes with the substrate for the active site of the enzyme, preventing the enzyme from catalyzing its reaction. The compound was found to show moderate inhibitory activity against hNE .
Biochemical Pathways
By inhibiting hNE, it could potentially regulate the inflammatory response and mitigate tissue damage caused by excessive neutrophil activity .
Result of Action
The inhibition of hNE by 3-[(Benzenesulfonyl)methyl]aniline could potentially lead to a decrease in the degradation of extracellular matrix proteins and other important plasma proteins, which are typical targets of hNE . This could result in a modulation of the inflammatory response and potential therapeutic effects in conditions such as Acute Respiratory Distress Syndrome (ARDS) .
properties
IUPAC Name |
3-(benzenesulfonylmethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c14-12-6-4-5-11(9-12)10-17(15,16)13-7-2-1-3-8-13/h1-9H,10,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPCCGVNCORBGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Benzenesulfonyl)methyl]aniline |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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